2,5-Dichloropyrimidin-4-amine
Overview
Description
2,5-Dichloropyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C4H3Cl2N3 It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at positions 2 and 5, and an amino group at position 4
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Mode of Action
It is known that pyrimidines play a crucial role in numerous biological processes, including the synthesis of dna, rna, and proteins . Therefore, it is plausible that 2,5-Dichloropyrimidin-4-amine could interact with these processes, potentially influencing the function of cells and organisms.
Biochemical Pathways
Given its structural similarity to other pyrimidines, it may be involved in pathways related to nucleotide metabolism .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
Given its structural similarity to other pyrimidines, it may influence the synthesis of dna, rna, and proteins, potentially affecting cell function and organismal physiology .
Action Environment
Like other chemical compounds, its stability, solubility, and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloropyrimidin-4-amine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4-aminopyrimidine with chlorine gas under controlled conditions to introduce chlorine atoms at the desired positions. Another approach involves the use of phosphorus oxychloride (POCl3) as a chlorinating agent, followed by amination to introduce the amino group.
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes using advanced chemical reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination and amination steps.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloropyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide (NaNH2), thiourea, and alkoxides. These reactions typically occur under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amino, thio, or alkoxy derivatives of pyrimidine.
Scientific Research Applications
2,5-Dichloropyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
2,4-Dichloropyrimidine: Similar structure but with chlorine atoms at positions 2 and 4.
4-Amino-2-chloropyrimidine: Contains an amino group at position 4 and a chlorine atom at position 2.
2,5-Dichloropyrimidine: Lacks the amino group at position 4.
Uniqueness: 2,5-Dichloropyrimidin-4-amine is unique due to the presence of both chlorine atoms and an amino group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Biological Activity
2,5-Dichloropyrimidin-4-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological significance, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of 163.99 g/mol. It features a pyrimidine ring substituted at the 2 and 5 positions with chlorine atoms and an amino group at the 4 position. The compound can be synthesized through various methods, including:
- Multicomponent reactions involving uracil analogs and amines.
- Condensation reactions with chloroacetic acid derivatives.
These synthetic routes often yield high purity products suitable for biological evaluations .
Biological Activity
This compound exhibits a range of biological activities, making it a candidate for further pharmaceutical development. The following sections detail its key activities:
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds, including those similar to this compound, possess significant anticancer properties. For instance:
- In vitro studies have shown that certain pyrimidine derivatives inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- A specific derivative demonstrated an IC50 value of against β-glucuronidase, a target implicated in cancer metastasis .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Antibacterial Assays : Various studies have reported that pyrimidine derivatives exhibit effective antibacterial properties against Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The mechanism often involves inhibition of bacterial DNA synthesis or interference with metabolic pathways essential for bacterial growth .
Study on β-glucuronidase Inhibition
A notable study focused on the synthesis of 2-amino-pyrimidine derivatives, including those related to this compound. The findings highlighted:
- Compound Evaluation : Among synthesized compounds, one exhibited superior β-glucuronidase inhibition (IC50 = ), significantly outperforming standard inhibitors .
This study underscores the potential of pyrimidine derivatives in developing targeted therapies for conditions where β-glucuronidase plays a critical role.
Comparative Table of Biological Activities
Properties
IUPAC Name |
2,5-dichloropyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2N3/c5-2-1-8-4(6)9-3(2)7/h1H,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HISNGTFIGFWFCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70578781 | |
Record name | 2,5-Dichloropyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70578781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89180-51-8 | |
Record name | 2,5-Dichloropyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70578781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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